2,5-Pyrrolidinedione, 3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate under controlled heating conditions . The reaction is followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential anticonvulsant and antinociceptive activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with voltage-gated sodium and calcium channels. It inhibits these channels, thereby reducing neuronal excitability and providing anticonvulsant effects . Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
5,5-Diphenyl-imidazolidine-2,4-dione: Exhibits antibacterial activities.
Uniqueness
3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
441782-76-9 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(4-methyl-1,4-diazepan-1-yl)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O2/c1-25-12-5-13-26(15-14-25)20-16-21(28)27(22(20)29)19-10-8-18(9-11-19)24-23-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3 |
InChI Key |
UJRBMTQUMQJDHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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